molecular formula C24H30N4O3 B11013996 4-hydroxy-1-{4-[2-(1-isopropyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-4-oxobutyl}-6-methyl-2(1H)-pyridinone

4-hydroxy-1-{4-[2-(1-isopropyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-4-oxobutyl}-6-methyl-2(1H)-pyridinone

Cat. No.: B11013996
M. Wt: 422.5 g/mol
InChI Key: LEDBLXKSQNTAKZ-NRFANRHFSA-N
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Description

4-HYDROXY-1-{4-[(2S)-2-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-OXOBUTYL}-6-METHYL-2(1H)-PYRIDINONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-1-{4-[(2S)-2-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-OXOBUTYL}-6-METHYL-2(1H)-PYRIDINONE involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the benzimidazole ring, followed by the construction of the pyrrolidine and pyridinone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-1-{4-[(2S)-2-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-OXOBUTYL}-6-METHYL-2(1H)-PYRIDINONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzimidazole and pyridinone rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-HYDROXY-1-{4-[(2S)-2-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-OXOBUTYL}-6-METHYL-2(1H)-PYRIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXY-2-QUINOLONES: These compounds share a similar hydroxyl and carbonyl functional group arrangement.

    BENZIMIDAZOLE DERIVATIVES: Compounds with the benzimidazole ring system, which is a key feature of 4-HYDROXY-1-{4-[(2S)-2-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-OXOBUTYL}-6-METHYL-2(1H)-PYRIDINONE.

Uniqueness

The uniqueness of 4-HYDROXY-1-{4-[(2S)-2-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-OXOBUTYL}-6-METHYL-2(1H)-PYRIDINONE lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H30N4O3

Molecular Weight

422.5 g/mol

IUPAC Name

4-hydroxy-6-methyl-1-[4-oxo-4-[(2S)-2-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-1-yl]butyl]pyridin-2-one

InChI

InChI=1S/C24H30N4O3/c1-16(2)28-20-9-5-4-8-19(20)25-24(28)21-10-6-13-27(21)22(30)11-7-12-26-17(3)14-18(29)15-23(26)31/h4-5,8-9,14-16,21,29H,6-7,10-13H2,1-3H3/t21-/m0/s1

InChI Key

LEDBLXKSQNTAKZ-NRFANRHFSA-N

Isomeric SMILES

CC1=CC(=CC(=O)N1CCCC(=O)N2CCC[C@H]2C3=NC4=CC=CC=C4N3C(C)C)O

Canonical SMILES

CC1=CC(=CC(=O)N1CCCC(=O)N2CCCC2C3=NC4=CC=CC=C4N3C(C)C)O

Origin of Product

United States

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